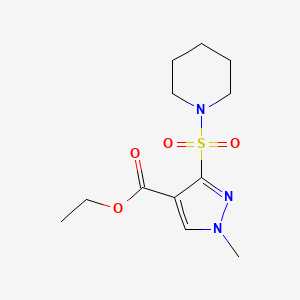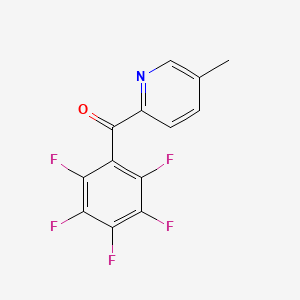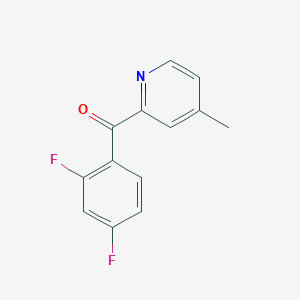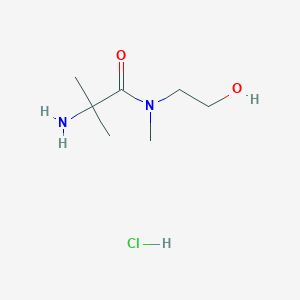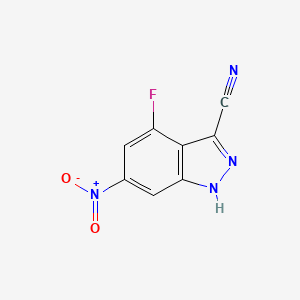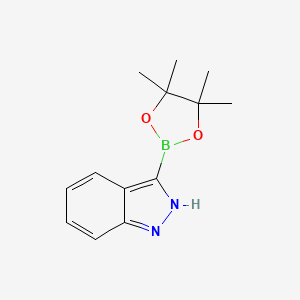
2-Chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride
概要
説明
2-Chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride is a chemical compound with the CAS Number: 1187932-60-0 . It has a molecular weight of 279.17 and is a green solid . It is used as a reactant in the synthesis of imidazopyridines as non-nucleoside inhibitors of hepatitis C virus NS5B polymerase .
Synthesis Analysis
The synthesis of 2-chloromethyl-1H-benzimidazole derivatives involves condensing 2-chloromethyl-1H-benzimidazole with different aromatic amines and heterocycles . Some of the synthesized compounds have shown significant antifungal activity .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11ClN2.ClH/c15-10-14-16-12-8-4-5-9-13 (12)17 (14)11-6-2-1-3-7-11;/h1-9H,10H2;1H .Physical and Chemical Properties Analysis
This compound is a green solid with a molecular weight of 279.17 . The InChI code is 1S/C14H11ClN2.ClH/c15-10-14-16-12-8-4-5-9-13 (12)17 (14)11-6-2-1-3-7-11;/h1-9H,10H2;1H .科学的研究の応用
Antibacterial and Antifungal Applications
2-Chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride has been explored for its antibacterial and antifungal properties. Research by Patil et al. (2016) highlighted the synthesis of 2-chloromethyl-1-H-benzimidazole derivatives and their screening for antibacterial activity, demonstrating effectiveness against specific bacterial strains. Furthermore, Zhou et al. (2013) synthesized 1-(2-(4-morpholinomethyl)-1H-benzoimidazol-1-yl)propan-2-one oxime-ethers from 2-chloromethyl-1H-benzoimidazole, which exhibited significant antifungal activity, surpassing that of the control fungicide, carbendazim (Patil et al., 2016); (Zhou et al., 2013).
Structural and Spectroscopic Studies
Ghani and Mansour (2012) conducted extensive structural studies on 2-chloromethyl-1H-benzimidazole hydrochloride, utilizing X-ray crystallography, spectroscopic techniques, and DFT calculations to elucidate its molecular structure and potential for interaction with biological targets. This work underpins the compound's structural utility in further chemical and pharmaceutical research (Ghani & Mansour, 2012).
Synthesis of Luminescent Materials
Zhang et al. (2013) explored the synthesis of iridium complexes using 1-benzyl-2-phenyl-1H-benzoimidazole derivatives, including 2-chloromethyl-1H-benzoimidazole, for applications in electrophosphorescence devices. This research demonstrates the compound's potential in developing new materials for electronic and optical devices (Zhang et al., 2013).
Corrosion Inhibition
Khaled (2003) studied the inhibitive action of benzimidazole derivatives, including 2-chloromethyl-1H-benzimidazole, against iron corrosion in hydrochloric acid solutions. This research provides insights into the compound's utility in industrial applications, particularly in corrosion prevention (Khaled, 2003).
Safety and Hazards
作用機序
Target of Action
Benzimidazole derivatives, which this compound is a part of, are known to have a wide range of therapeutic applications . They are used in the development of many pharmaceutical agents, including Angiotensin II receptor blockers and anthelmintic agents .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . For instance, some benzimidazole-based salts exhibit moderate second harmonic generation (SHG) responses and ferroelectric properties .
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways, depending on the specific derivative and its targets .
Pharmacokinetics
The compound’s molecular weight is 27917 , which could potentially influence its pharmacokinetic properties.
Result of Action
Some benzimidazole derivatives are known to have various effects, such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic effects .
生化学分析
Biochemical Properties
2-Chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to significant changes in cellular processes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, this compound can affect the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in the inhibition or activation of enzymes, changes in gene expression, and alterations in cellular signaling pathways. The compound’s ability to bind to specific sites on enzymes or receptors is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to changes in metabolic flux and metabolite levels. These interactions can have significant implications for the compound’s biological activity and therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. These interactions can influence the compound’s localization and its overall effectiveness .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological activity .
特性
IUPAC Name |
2-(chloromethyl)-1-phenylbenzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2.ClH/c15-10-14-16-12-8-4-5-9-13(12)17(14)11-6-2-1-3-7-11;/h1-9H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAHGMPGADCLLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187932-60-0 | |
| Record name | 1H-Benzimidazole, 2-(chloromethyl)-1-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


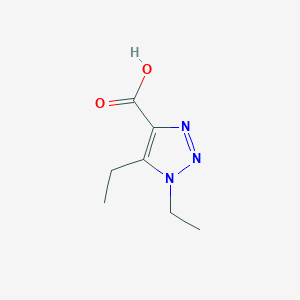
![6,8-Dichloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1455353.png)
![1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B1455354.png)
![2-chloro-N-[(2-nitrophenyl)methyl]acetamide](/img/structure/B1455355.png)
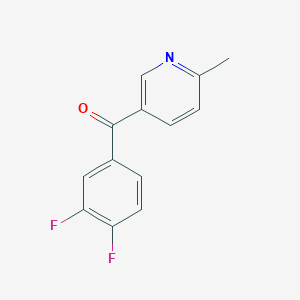
![ethyl 3-{[4-(propan-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B1455360.png)
